CB2 Binding Affinity: MCHB-1 vs. JWH 018 Benzimidazole Analog
In head-to-head comparisons of binding affinity at the human CB2 receptor, MCHB-1 demonstrates a Ki of 3.7 nM, which is comparable to but slightly lower affinity than the JWH 018 benzimidazole analog, which exhibits a Ki of 2.94 nM for CB2 . This small difference in binding energy may translate to differential occupancy at low compound concentrations, potentially affecting dose-response relationships in functional assays.
| Evidence Dimension | Binding Affinity (Ki) at Human CB2 Receptor |
|---|---|
| Target Compound Data | Ki = 3.7 nM |
| Comparator Or Baseline | JWH 018 benzimidazole analog: Ki = 2.94 nM |
| Quantified Difference | MCHB-1 exhibits ~1.3-fold lower affinity (higher Ki) |
| Conditions | Radioligand binding assay using human recombinant CB2 receptor expressed in a suitable cell line |
Why This Matters
This quantitative difference in binding affinity allows researchers to select the compound best suited for their experimental sensitivity requirements, with MCHB-1 offering a slightly less potent but well-characterized alternative.
